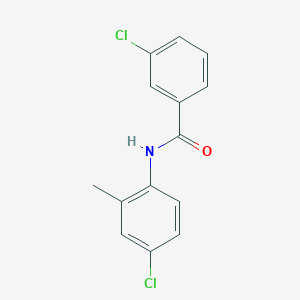

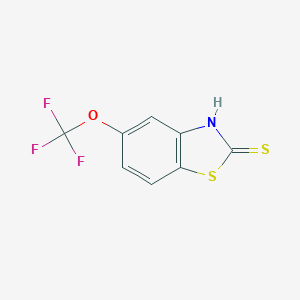

2-Mercapto-5-trifluoromethoxybenzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-5-trifluoromethoxybenzothiazole, also known as 5-(Trifluoromethoxy)benzo[d]thiazole-2-thiol, is an organosulfur compound . It has a molecular formula of C8H4F3NOS2 and a molecular weight of 251.25 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Mercapto-5-trifluoromethoxybenzothiazole are not fully available. It is known to be stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Antitumor Activity

Compounds derived from 2-Mercapto-5-trifluoromethoxybenzothiazole have been investigated for their antitumor and antimicrobial activities. For instance, derivatives synthesized from 2(3H)-furanone have shown promising activities in this area. These compounds serve as key precursors for the formation of fused and spiro heterocycles, indicating their potential in developing new therapeutic agents (Abou-Elmagd & Hashem, 2016).

Chemical Syntheses and Reactions

The chemistry of 2-Mercaptobenzothiazole, including its derivatives, encompasses a wide range of synthetic uses. It plays a crucial role in the vulcanization of rubber and is a key component in the Julia olefination reaction. Its applications extend to the deoxygenation of epoxides and the preparation of alkynes, showcasing its versatility in chemical syntheses and reactions (Wu et al., 2012).

Biological Interest and Biomedical Applications

Derivatives of 4-amino-5-mercapto[1,2,4]triazole, related to 2-Mercapto-5-trifluoromethoxybenzothiazole, have been recognized for their biological interest. They provide access to a new class of biologically active heterocyclic compounds for biomedical applications, demonstrating the chemical's importance in the development of health-related solutions (Riyadh & Gomha, 2020).

Anticancer Agents

Research has also focused on synthesizing new derivatives as possible anticancer agents. A series of compounds starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles were synthesized, with several showing in vitro anticancer activity. This highlights the potential of these compounds in cancer treatment (Bhat et al., 2004).

Vulcanization of Rubber and Material Science

In material science, 2-Mercaptobenzothiazole derivatives have been utilized to modify the properties of rubber and other materials. For instance, its application in preparing constant viscosity natural rubber demonstrates its role in improving material characteristics (Zeng et al., 2014).

properties

IUPAC Name |

5-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS2/c9-8(10,11)13-4-1-2-6-5(3-4)12-7(14)15-6/h1-3H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHNATDQODTQBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598567 |

Source

|

| Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercapto-5-trifluoromethoxybenzothiazole | |

CAS RN |

155559-82-3 |

Source

|

| Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)